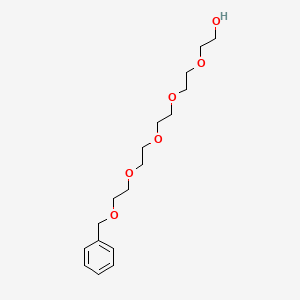
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Overview
Description
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is an organic compound with the molecular formula C17H28O6 and a molecular weight of 328.40 g/mol . This compound features a phenyl group attached to a long chain of five ethylene glycol units terminated with a hydroxyl group. It is commonly used as a solvent, surfactant, and intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol typically involves the following steps :
Ethylene Oxide Reaction: Ethylene oxide reacts with 1,2,4-butanetriol to generate epoxidized butanol.
Alcoholysis Reaction: The epoxidized butanol undergoes alcoholysis with methanol to produce the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has a wide range of scientific research applications :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of bioconjugates and as a linker in protein degradation studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol involves its interaction with molecular targets through its hydroxyl and phenyl groups . The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl group can participate in π-π interactions. These interactions facilitate the compound’s role as a linker in protein degradation studies and its use in drug delivery systems.
Comparison with Similar Compounds
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is unique due to its specific structure, which includes a phenyl group and a long chain of ethylene glycol units . Similar compounds include :
2,5,8,11,14-Pentaoxahexadecan-16-ol: Lacks the phenyl group, making it less hydrophobic.
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methyl sulfonate: Contains a sulfonate group instead of a hydroxyl group, altering its reactivity and solubility.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSOTNGYAALST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543654 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57671-28-0 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














